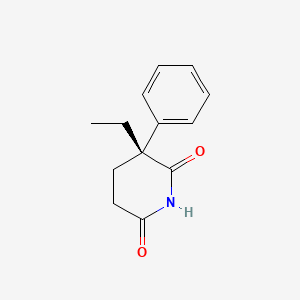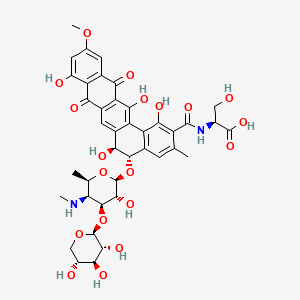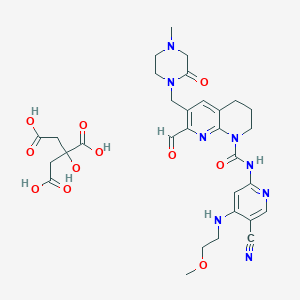![molecular formula C36H46Cl4N8O2S2Zn B12768224 zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride CAS No. 64130-95-6](/img/structure/B12768224.png)
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride is a complex organic molecule that features a zinc ion coordinated with a diazenyl group and a benzothiazolium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride typically involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-(dimethylamino)aniline with nitrous acid to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the diazenyl intermediate.
Formation of the benzothiazolium moiety: This involves the cyclization of a thioamide with an aldehyde or ketone to form the benzothiazole ring.
Coordination with zinc: The final step involves the coordination of the diazenyl-benzothiazolium compound with a zinc salt, such as zinc chloride, under appropriate conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same basic steps as described above, but with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized to form azo compounds.
Reduction: The diazenyl group can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
The compound zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzothiazolium moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
- N,N-dimethyl-4-[(E)-2-(4-dimethylamino)styryl]pyridinium ion
Uniqueness
The uniqueness of zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride lies in its combination of a diazenyl group and a benzothiazolium moiety coordinated with zinc. This unique structure imparts specific chemical and physical properties, making it suitable for applications in nonlinear optics, enzyme inhibition studies, and the development of dyes and pigments.
Propiedades
Número CAS |
64130-95-6 |
|---|---|
Fórmula molecular |
C36H46Cl4N8O2S2Zn |
Peso molecular |
894.1 g/mol |
Nombre IUPAC |
zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride |
InChI |
InChI=1S/2C18H23N4OS.4ClH.Zn/c2*1-18(2)10-14-16(15(23)11-18)24-17(22(14)5)20-19-12-6-8-13(9-7-12)21(3)4;;;;;/h2*6-9H,10-11H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
BRSDBQGZKLGKAK-UHFFFAOYSA-J |
SMILES canónico |
CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.CC1(CC2=C(C(=O)C1)SC(=[N+]2C)N=NC3=CC=C(C=C3)N(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



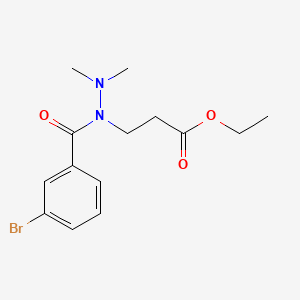

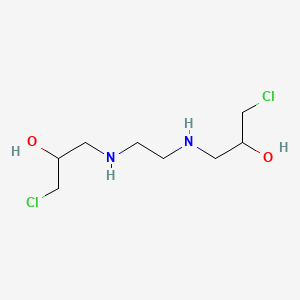

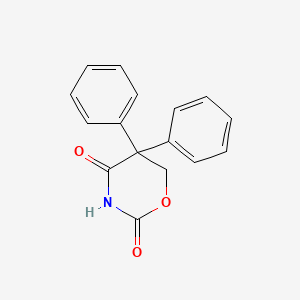


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
